![molecular formula C27H42O3 B10849376 [(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)
[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HU-433 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor. It is an enantiomer of HU-308 and is known for its potent anti-inflammatory and neuroprotective effects. Unlike many cannabinoids, HU-433 does not bind to the CB1 receptor, which is associated with psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HU-433 involves the enantioselective synthesis of its precursor, HU-308. The process typically includes the following steps:
Synthesis of the core structure: The core structure of HU-433 is synthesized through a series of chemical reactions, including alkylation and cyclization.
Enantioselective synthesis: The enantiomeric purity of HU-433 is achieved through chiral resolution or asymmetric synthesis techniques.
Purification: The final product is purified using chromatographic methods to ensure high purity and enantiomeric excess.
Industrial Production Methods
Industrial production of HU-433 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, continuous flow chemistry, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
HU-433 undergoes various chemical reactions, including:
Oxidation: HU-433 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on HU-433.
Substitution: Substitution reactions can introduce different substituents onto the HU-433 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HU-433, each with potentially different biological activities .
Scientific Research Applications
HU-433 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoids.
Biology: Investigated for its effects on immune cells and inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as osteoporosis, neuroinflammation, and pain management.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
HU-433 exerts its effects by binding to the CB2 receptor, which is primarily expressed on immune cells. Upon binding, HU-433 activates the CB2 receptor, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38. This results in anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
HU-308: An enantiomer of HU-433 with similar CB2 receptor selectivity but lower potency.
HU-910: Another CB2 receptor agonist with distinct pharmacological properties.
HU-914: A carboxylic analogue of HU-910 with different effects on GPR55 signaling
Uniqueness
HU-433 is unique due to its high potency and selectivity for the CB2 receptor, making it a valuable tool for studying the CB2 receptor’s role in various physiological processes. Its ability to modulate immune responses and inflammation without affecting the CB1 receptor distinguishes it from other cannabinoids .
Properties
Molecular Formula |
C27H42O3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20?,21-,22+/m0/s1 |
InChI Key |
CFMRIVODIXTERW-JTGIGXABSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3S)-3-[[2-[[2-[[2-[[1-[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849296.png)
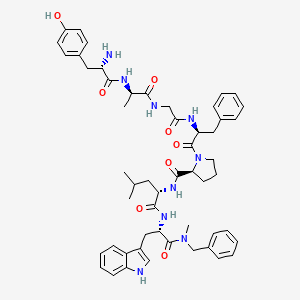
![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)
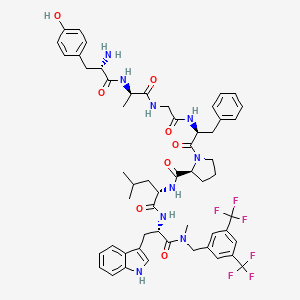
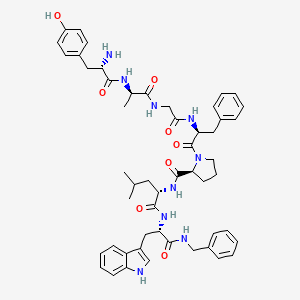
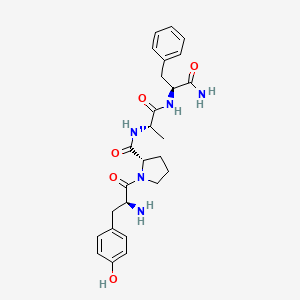
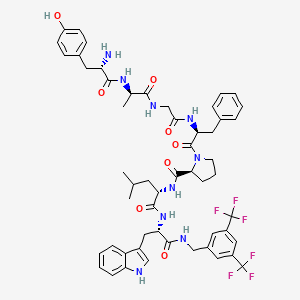
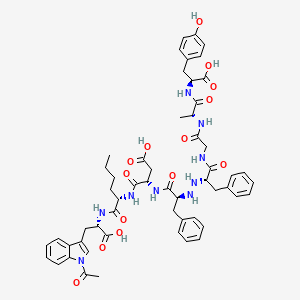
![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)

![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)
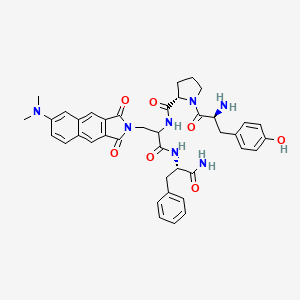

![(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10849374.png)
